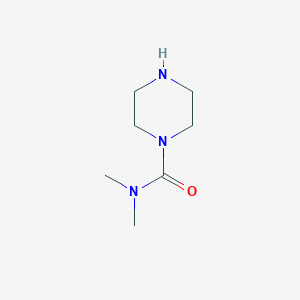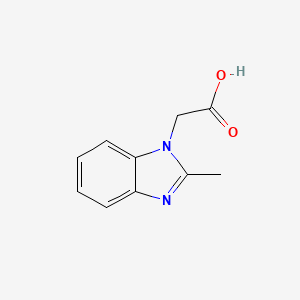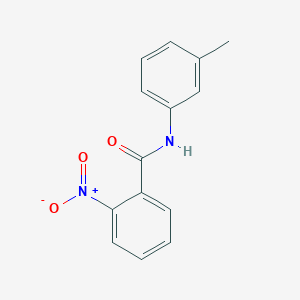
5-Cyclohexyl-1,3,4-thiadiazol-2-amine
Descripción general
Descripción
5-Cyclohexyl-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C8H13N3S . It is a derivative of 1,3,4-thiadiazol-2-amine .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazol-2-amine derivatives, including 5-Cyclohexyl-1,3,4-thiadiazol-2-amine, can be achieved in a one-pot manner using the reaction between a thiosemicarbazide and carboxylic acid . This reaction proceeds in three steps with the formation of the corresponding 2-amino-1,3,4-thiadiazole .Molecular Structure Analysis
The molecular structure of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine consists of a cyclohexyl group attached to the 5-position of a 1,3,4-thiadiazol-2-amine ring .Physical And Chemical Properties Analysis
5-Cyclohexyl-1,3,4-thiadiazol-2-amine has a molecular weight of 183.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass are 183.08301860 g/mol . The topological polar surface area is 80 Ų .Aplicaciones Científicas De Investigación
Antiproliferative and Antimicrobial Properties
5-Cyclohexyl-1,3,4-thiadiazol-2-amine derivatives have been studied for their potential in pharmacological applications. Schiff bases derived from these compounds exhibited significant antimicrobial activity against S. epidermidis, along with notable cytotoxicity against PC-3 and MDA-MB-231 cancer cell lines. Compound 3A, a derivative, showed high DNA protective ability and the potential for utilization with chemotherapy drugs for more efficient cancer therapy with minimal cytotoxicity (Gür et al., 2020).
DNA Binding and Anti-inflammatory Effects
The derivatives of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine, when used in metal complexes, exhibit effective anti-inflammatory, analgesic, and DNA binding activities. These compounds have shown significant analgesic activity, comparable to Diclofenac sodium, indicating their potential in pain management (Naik et al., 2015).
Synthesis
Synthesis and Structural Analysis
The synthesis and characterization of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine derivatives have been a subject of research. New compounds such as 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine were synthesized, demonstrating stable structures via intramolecular and intermolecular hydrogen bonding. These studies are crucial in understanding the chemical properties and potential applications of these compounds (Dani et al., 2013).
Ultrasound-assisted Synthesis
Innovative methods like ultrasound-assisted synthesis have been employed for the production of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine derivatives. This method has shown increased efficiency in reactions, offering a promising alternative to conventional synthesis techniques. Such advancements are important for the scalable and efficient production of these compounds (Erdogan, 2018).
Biological Applications and DNA Interactions
Research has also focused on the DNA binding interactions of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine derivatives. These compounds have been found to bind avidly to DNA through a groove binding mode, which is significant for understanding their potential therapeutic applications. Additionally, DNA cleavage studies were conducted to further investigate these interactions, highlighting the diverse biological applications of these compounds (Shivakumara & Krishna, 2021).
Mecanismo De Acción
Mode of Action
It is known that many thiadiazole derivatives interact with their targets by forming hydrogen bonds and hydrophobic interactions, which can lead to changes in the target’s function .
Biochemical Pathways
Some thiadiazole derivatives have been reported to interfere with various cellular processes, such as cell cycle progression and apoptosis .
Result of Action
Direcciones Futuras
There is ongoing research into the synthesis and biological application of various derivatives of 2-amino-1,3,4-thiadiazoles, including 5-Cyclohexyl-1,3,4-thiadiazol-2-amine . This research is driven by the diverse biological activities exhibited by these compounds, suggesting potential applications in the treatment of various diseases .
Propiedades
IUPAC Name |
5-cyclohexyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h6H,1-5H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBDGPFJLDEFFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205409 | |
| Record name | 1,3,4-Thiadiazole, 2-amino-5-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclohexyl-1,3,4-thiadiazol-2-amine | |
CAS RN |
56882-77-0 | |
| Record name | 5-Cyclohexyl-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56882-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Thiadiazole, 2-amino-5-cyclohexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056882770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Thiadiazole, 2-amino-5-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-cyclohexyl-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1348864.png)

![5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1348867.png)

![4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine](/img/structure/B1348871.png)





![2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic acid](/img/structure/B1348895.png)


